molecular formula C20H23N B7819325 Dibenzyl(2-cyclohexenyl)amine

Dibenzyl(2-cyclohexenyl)amine

Cat. No.: B7819325
M. Wt: 277.4 g/mol
InChI Key: QHWGQBZLGREBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl(2-cyclohexenyl)amine is an organic compound characterized by the presence of two benzyl groups and a 2-cyclohexenyl group attached to an amine nitrogen

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize this compound involves the reaction of benzylmagnesium chloride with 2-cyclohexenone, followed by the addition of an amine source.

    Reductive Amination: Another approach is the reductive amination of 2-cyclohexenone with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, this compound can be produced by catalytic hydrogenation of benzylidene cyclohexylamine derivatives using palladium or platinum catalysts under high pressure and temperature conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or amides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Imines, amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Benzyl-substituted derivatives.

Chemistry:

    Catalysis: this compound is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.

    Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding.

Industry:

    Polymer Production: this compound is utilized in the production of specialty polymers and resins.

    Material Science: It finds applications in the development of advanced materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which Dibenzyl(2-cyclohexenyl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

    Dibenzylamine: Lacks the cyclohexenyl group, making it less sterically hindered and more reactive in certain contexts.

    Cyclohexylamine: Contains a cyclohexyl group instead of the benzyl groups, leading to different reactivity and applications.

    Benzylamine: Simpler structure with only one benzyl group, used in different synthetic and industrial applications.

Uniqueness: Dibenzyl(2-cyclohexenyl)amine stands out due to its combination of benzyl and cyclohexenyl groups, providing a unique steric and electronic environment that influences its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

N,N-dibenzylcyclohex-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-2,4-8,10-14,20H,3,9,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWGQBZLGREBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.